3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride

Description

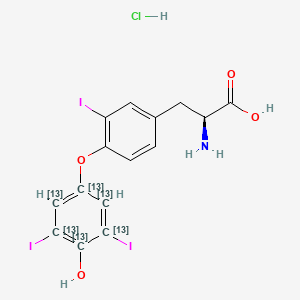

3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride (CAS: 1217676-14-6) is a stable isotope-labeled analog of reverse triiodothyronine (reverse T3), a thyroid hormone derivative. Its molecular formula is C₁₅H₁₂NO₄I₃·HCl, with a molecular weight of 687.43 g/mol . The compound features six ¹³C isotopes incorporated into the diiodophenyl ring, making it a critical internal standard for precise quantification of thyroid hormones in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-310873) and IsoSciences (ISO-8170), typically in formulations of 1 mg/mL or 100 µg/mL . Its primary application lies in distinguishing endogenous reverse T3 from synthetic analogs in metabolic studies and clinical diagnostics, particularly in thyroid dysfunction research .

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.ClH/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8;/h1-3,5-6,12,20H,4,19H2,(H,21,22);1H/t12-;/m0./s1/i5+1,6+1,8+1,10+1,11+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBXNJGXKMWFLL-UKPPHBCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746332 | |

| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217676-14-6 | |

| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217676-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Key Reaction

- Starting material: ^13C_6-bromo-benzene.

- Key reaction: Chan-Lam coupling to form the diphenyl ether core.

The Chan-Lam coupling involves copper(II) acetate, triethylamine, and pyridine in dichloromethane at room temperature, providing a versatile and efficient method to couple aryl boronic acids with phenols.

Stepwise Deprotection

One-pot deprotection methods using hydroiodic or hydrobromic acid in boiling acetic acid were found to cause decomposition. Therefore, a stepwise approach was adopted:

- Removal of methoxy ether groups using boron tribromide (BBr_3) in anhydrous dichloromethane at −78 °C.

- Saponification of methyl esters with lithium hydroxide in tetrahydrofuran/water mixtures.

- Deacetylation of amide groups with hydrochloric acid in boiling acetic acid.

This sequence preserved the integrity of intermediates and improved overall yields.

Iodination

Direct iodination of intermediates using iodine in ammonia led to over-iodination and decomposition. Instead, iodination was performed after protective groups removal, yielding a mixture of 3,3',5'-Triiodothyronine and related analogues. These were separated by preparative high-performance liquid chromatography (HPLC).

Final Product Isolation

The final product, 3,3',5'-Triiodothyronine-(diiodophenyl-^13C_6) hydrochloride, was isolated as a hydrochloride salt with high purity, suitable for use as an internal standard in thyroid hormone metabolite analysis.

Summary of Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chan-Lam coupling | Cu(OAc)_2, pyridine, powdered molecular sieves, DCM, RT, 16 h | 49–58 | Formation of diphenyl ether intermediate |

| Methoxy ether removal | BBr_3, anhydrous DCM, −78 °C, 1 h | 79–87 | Stepwise deprotection |

| Ester saponification | LiOH, THF/water (4:1), 0 °C, 3 h | 82–99 | Hydrolysis of methyl esters |

| Amide deacetylation | HCl in boiling acetic acid or dioxane, reflux or RT | 54–87 | Conversion to free amine |

| Iodination | I2 in NH3, MeOH, 0 °C, 1 h | 10–30 | Controlled introduction of iodine |

| Final purification | Preparative HPLC | — | Separation of isomers and purification |

Research Findings and Analytical Data

- The synthesis route is robust and adaptable for ^13C_6-labeled thyroid hormone analogues.

- The Chan-Lam coupling reaction is fundamental for assembling the diphenyl ether scaffold.

- Stepwise deprotection ensures high purity and prevents decomposition.

- The final hydrochloride salt form is stable and suitable for analytical applications.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the chemical structure and isotopic labeling.

- The method yields sufficient quantities of the labeled compound for research and clinical use.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C15H13ClI3NO4

- Molecular Weight : Approximately 507.5 g/mol

- CAS Number : 1217676-14-6

- Isotopic Purity : 99 atom % 13C

The compound's structure includes three iodine atoms, which are crucial for its biological activity as a thyroid hormone. The incorporation of the 13C isotope allows for enhanced tracking and analysis in various experimental settings.

Metabolic Studies

Thyroid Hormone Regulation : Triiodothyronine plays a significant role in regulating metabolism. Studies utilizing Reverse T3-13C6 help elucidate the metabolic pathways influenced by thyroid hormones. The stable isotope labeling allows researchers to trace the compound's metabolic fate in vivo and in vitro, providing insights into its effects on energy expenditure, lipid metabolism, and overall metabolic rate.

Pharmacokinetics

Drug Development : The use of 3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride in pharmacokinetic studies is vital for understanding how thyroid hormones are absorbed, distributed, metabolized, and excreted in the body. This information is crucial for developing new therapeutic agents that mimic or modulate thyroid hormone activity.

Therapeutic Insights

Hypothyroidism Treatment : The compound can be used to investigate the efficacy of thyroid hormone replacement therapies. By studying its effects on various biological systems, researchers can optimize dosing regimens and improve therapeutic outcomes for patients with hypothyroidism.

Endocrine Disruption Studies

Environmental Impact Assessments : The compound is also used in studies assessing the impact of environmental endocrine disruptors on thyroid hormone signaling pathways. Understanding how these disruptors affect thyroid hormone activity can inform regulatory policies and public health initiatives.

Cancer Research

Thyroid Cancer Studies : Research involving Reverse T3-13C6 may provide insights into the role of thyroid hormones in cancer biology, particularly thyroid cancer. Investigating how altered thyroid hormone levels affect tumor growth and progression can lead to novel therapeutic strategies.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways influenced by T3 | Enhanced understanding of metabolism |

| Pharmacokinetics | Analyzing absorption and distribution of thyroid hormones | Optimized drug development |

| Therapeutic Insights | Evaluating effectiveness of replacement therapies for hypothyroidism | Improved patient outcomes |

| Endocrine Disruption Studies | Assessing environmental impacts on thyroid signaling | Informed regulatory policies |

| Cancer Research | Investigating the role of thyroid hormones in cancer biology | Novel therapeutic strategies |

Metabolic Pathway Analysis

A study published in the Journal of Endocrinology utilized Reverse T3-13C6 to investigate its metabolic effects on adipose tissue. Researchers found that this compound significantly influenced lipid metabolism and energy expenditure, providing evidence that triiodothyronine plays a crucial role in maintaining metabolic homeostasis.

Pharmacokinetic Profiling

In a clinical trial examining the pharmacokinetics of liothyronine (T3), researchers incorporated this compound to assess its bioavailability compared to traditional T4 therapies. Results indicated that T3 had a more rapid onset of action, supporting its use in acute management scenarios.

Thyroid Cancer Investigation

A recent study explored the relationship between thyroid hormone levels and tumor growth rates in patients with differentiated thyroid cancer using stable isotope-labeled T3 derivatives. Findings suggested that higher levels of circulating T3 correlated with increased tumor proliferation rates, highlighting potential targets for therapeutic intervention.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, the iodine atoms play a crucial role in thyroid hormone synthesis and regulation. The labeled carbon isotope allows for precise tracking of metabolic pathways. In radiopharmaceutical applications, the compound can target specific tissues or organs, allowing for imaging or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Reverse Triiodothyronine (Reverse T3)

Reverse T3 (3,3',5'-triiodothyronine) is an endogenous isomer of triiodothyronine (T3), differing in the position of iodine atoms on the aromatic rings. Unlike T3, reverse T3 is metabolically inactive and serves as a biomarker for conditions like non-thyroidal illness syndrome . The isotopic version, 3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride, retains this structural configuration but introduces a ¹³C6 label for analytical differentiation .

Triiodothyronine-[13C6] Hydrochloride (T3)

Triiodothyronine-[13C6] hydrochloride (CAS: 55-06-1) is the isotope-labeled form of bioactive T3. While both compounds share a ¹³C6 label, the isotopic substitution in T3 occurs on the outer tyrosine-derived ring, whereas in reverse T3, it is localized to the diiodophenyl ring . This positional difference impacts their roles: T3 is used to study active thyroid hormone metabolism, while reverse T3 focuses on catabolic pathways .

Thyroxine (T4)

Thyroxine (T4, CAS: 51-48-9) contains four iodine atoms and serves as the prohormone for T3. Isotope-labeled T4 analogs (e.g., T4-[13C6]) are used alongside reverse T3 and T3 standards to profile thyroid hormone conversion kinetics. However, T4’s larger size and additional iodine reduce its chromatographic overlap with reverse T3 in analytical workflows .

Analytical and Functional Comparisons

Table 1: Key Properties of Isotope-Labeled Thyroid Hormones

Key Research Findings

Analytical Precision : The ¹³C6 label in reverse T3 ensures a +6 Da mass shift, eliminating interference from unlabeled hormones in MS spectra. This specificity is critical for low-abundance hormone detection in serum .

Structural Mimicry : Diphenylamine analogs (e.g., tofenamic acid) share structural motifs with thyroid hormones, but their lack of iodine and isotopic labels limits their utility in hormone-specific assays .

Biological Activity

3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride, commonly referred to as reverse T3 (rT3), is a synthetic derivative of the thyroid hormone triiodothyronine (T3). It plays a significant role in metabolic regulation and has been the subject of various studies exploring its biological activity, particularly in relation to thyroid function and metabolic processes. This article delves into the biological activity of rT3, highlighting its mechanisms of action, pharmacological effects, and clinical implications.

- Chemical Name : this compound

- CAS Number : 1217676-14-6

- Molecular Formula : C15H12I3NNaO4S

- Molecular Weight : 564.06 g/mol

- Isotopic Labeling : Contains stable isotopes of carbon (13C6), enhancing its utility in metabolic studies.

Thyroid Hormone Receptors

rT3 acts primarily through thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones on gene expression. Although rT3 is often considered a less active form compared to T3, it can still exert biological effects by binding to TRs and influencing target gene transcription.

Metabolic Regulation

Research indicates that rT3 can modulate various metabolic processes. It has been shown to have a role in:

- Glucose Metabolism : rT3 influences glucose uptake and metabolism in peripheral tissues, albeit with lower potency compared to T3 .

- Lipid Metabolism : It can affect lipid profiles by regulating lipolysis and lipogenesis through TR-mediated pathways .

- Protein Synthesis : rT3 may influence protein synthesis rates in muscle tissues, although its effects are less pronounced than those of T3 .

In Vitro Studies

In vitro studies have demonstrated that rT3 can stimulate certain thyroid hormone-regulated functions as a weak agonist. For instance:

- Growth Hormone Production : rT3 has been shown to induce growth hormone production in cultured rat pituitary cells, albeit at a significantly lower potency than T3 (approximately 0.1% of T3's effectiveness) .

- Glucose Oxidation : Similarly, rT3 influences glucose oxidation rates in these cells, supporting its role in metabolic regulation .

Clinical Studies

Clinical evidence regarding the biological activity of rT3 highlights its relevance in various conditions:

- Hypothyroidism Management : In some cases, rT3 has been used as an adjunct therapy for patients with hypothyroidism, particularly when standard treatments with levothyroxine do not yield optimal results .

- Thyroid Hormone Resistance : Patients exhibiting resistance to thyroid hormones may benefit from monitoring rT3 levels, as elevated levels can indicate altered metabolism or transport issues .

Case Studies

- Follicular Thyroid Carcinoma : Two cases of follicular thyroid carcinoma were documented where patients exhibited high levels of free T3 while free T4 levels remained normal. This was attributed to the conversion of levothyroxine to T3 and highlighted the importance of monitoring both hormones during treatment .

- Congenital Hypothyroidism : A study involving patients with congenital hypothyroidism showed that combined therapy with levothyroxine and rT3 resulted in improved hormone parameters and better management of symptoms compared to levothyroxine alone .

Data Table

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Growth Hormone Production | Weak agonist action via TRs | Potential adjunct therapy for hypothyroidism |

| Glucose Metabolism | Modulates glucose uptake | Important for managing metabolic disorders |

| Lipid Regulation | Influences lipolysis/lipogenesis | Relevant in obesity and dyslipidemia treatments |

Q & A

Q. What analytical challenges arise when distinguishing 13C6-T3 from co-eluting pharmaceutical impurities?

- Methodological Answer : Use orthogonal techniques like ion mobility spectrometry (IMS) to separate isobaric impurities (e.g., thyroacetic acid derivatives). Validate methods against EP/JP pharmacopeial standards for related compounds .

Data Contradiction and Troubleshooting

Q. How should researchers resolve inconsistencies in recovery rates between labeled and unlabeled T3?

- Methodological Answer : Assess matrix effects by post-column infusion of labeled T3 during blank matrix runs. Correct for ion suppression/enhancement using normalized matrix factors and adjust extraction protocols (e.g., protein precipitation vs. SPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.